molecular formula C21H19N5O2S B2880872 1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide CAS No. 2034203-72-8

1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B2880872
CAS No.: 2034203-72-8
M. Wt: 405.48
InChI Key: OPZNCHSVHYZMNS-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide is a complex organic compound that features a combination of benzoxazole, thiophene, pyrazine, and pyrrolidine moieties

Preparation Methods

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of benzo[d]oxazole derivatives, followed by the introduction of the thiophene and pyrazine groups through coupling reactions. The final step involves the formation of the pyrrolidine-2-carboxamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds, often using palladium or copper catalysts.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(1,3-benzoxazol-2-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}pyrrolidine-2-carboxamide include other benzoxazole derivatives, thiophene-containing compounds, and pyrazine-based molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives have been studied for their antimicrobial activity and computational properties .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-20(24-13-15-19(23-10-9-22-15)18-8-4-12-29-18)16-6-3-11-26(16)21-25-14-5-1-2-7-17(14)28-21/h1-2,4-5,7-10,12,16H,3,6,11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNCHSVHYZMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=NC=CN=C4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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